3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields due to its unique chemical properties. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings, and the presence of chlorine atoms at the 3 and 5 positions. Its molecular formula is C8H4Cl2N2O2, and it has a molecular weight of 231.04 g/mol .
Mechanism of Action
Target of Action
The primary target of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is the Phosphatidylinositol-3-kinases (PI3K) . PI3K are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase . This regulates various cellular functions including cell proliferation, growth, and differentiation .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the phosphorylation process, thereby affecting the downstream cellular functions regulated by PI3K .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/Akt signaling pathway . This pathway plays a crucial role in regulating cell cycle progression, apoptosis, and cell growth . Therefore, the compound’s action can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is due to the disruption of the PI3K/Akt signaling pathway, which plays a crucial role in cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable chlorinating agent to introduce the chlorine atoms at the desired positions . This is followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Imidazo[4,5-b]pyridine: This compound has a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-5-11-6(8(13)14)7(10)12(4)5/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBATAGDYCDDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220565 | |
Record name | 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-34-8 | |
Record name | 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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